N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide
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Overview
Description
N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide is an organic compound characterized by its unique structure, which includes a phenyl group, a heptanamide chain, and a prop-2-yn-1-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide typically involves the reaction of N-phenylheptanamide with prop-2-yn-1-ylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-yn-1-ylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the prop-2-yn-1-ylamine moiety and exhibit similar reactivity.
N-(penta-2,4-diyn-1-yl)-o-phenylenediamines: These compounds have extended alkyne chains and similar chemical properties.
Uniqueness
N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
651768-01-3 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-phenyl-7-(prop-2-ynylamino)heptanamide |
InChI |
InChI=1S/C16H22N2O/c1-2-13-17-14-9-4-3-8-12-16(19)18-15-10-6-5-7-11-15/h1,5-7,10-11,17H,3-4,8-9,12-14H2,(H,18,19) |
InChI Key |
ULBZNPVVOVHESJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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